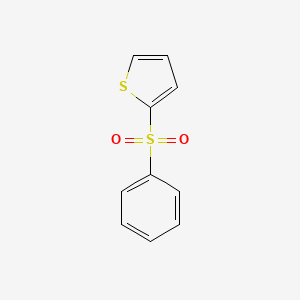

2-(Phenylsulfonyl)thiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWXKQSZSIGHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300948 | |

| Record name | 2-(phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22407-40-5 | |

| Record name | 22407-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(PHENYLSULFONYL)THIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reactivity and Mechanistic Investigations of 2 Phenylsulfonyl Thiophene Systems

Role of the Phenylsulfonyl Group as a Leaving Group in Polymerization Reactions

The phenylsulfonyl group has been identified as a highly effective leaving group in the synthesis of conjugated polymers, particularly polythiophenes. In deprotonative C–H functionalization polycondensation reactions, 2-(phenylsulfonyl)thiophene derivatives serve as key monomers. For instance, the polymerization of 2-(phenylsulfonyl)-3-hexylthiophene, using a nickel catalyst such as Ni(dppe)Cl₂, proceeds via a cross-coupling mechanism where the phenylsulfonyl moiety is eliminated. rsc.orgnih.gov

Research comparing different sulfur-based leaving groups demonstrated the superiority of the phenylsulfonyl group. nih.gov In a study polymerizing 3-hexylthiophene (B156222) derivatives, the monomer with a phenylsulfonyl leaving group produced poly(3-hexylthiophene) (P3HT) with a significantly higher number average molecular weight (Mn) and in good yield compared to monomers with phenylsulfinyl or phenyl sulfide (B99878) groups. nih.gov These findings highlight that the phenyl sulfone is the most efficient leaving group among those tested for this type of polymerization. nih.gov

Table 1: Comparison of Leaving Groups in the Polymerization of 3-Hexylthiophene Monomers

| Monomer | Leaving Group | Yield (%) | Mn (g mol⁻¹) |

|---|---|---|---|

| 2-(Phenylsulfonyl)-3-hexylthiophene | -SO₂Ph | 85 | 9300 |

| 2-Phenylsulfinyl-3-hexylthiophene | -SOPh | 74 | 3840 |

| 3-Hexylthiophen-2-yl phenyl sulfide | -SPh | Low | 1610 |

Data sourced from studies on deprotonative polymerization. rsc.orgnih.gov

Detailed Analysis of C-S Bond Cleavage Mechanisms in Catalytic Processes

The cleavage of the C-S bond in this compound is a critical step in transition metal-catalyzed cross-coupling reactions. rsc.org The mechanism for the deprotonative polymerization of 2-(phenylsulfonyl)-3-hexylthiophene using a Nickel catalyst provides a clear example of this process. rsc.orgnih.gov

The proposed mechanism proceeds through the following key steps:

Deprotonation: The thiophene (B33073) monomer is first deprotonated at the C5 position using a strong base, such as the Knochel-Hauser base (TMPMgCl·LiCl), to form a metalated thiophene species. rsc.org

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the C2–S bond of the phenylsulfonyl group on another monomer unit. This step is facilitated by the electron-withdrawing nature of the sulfonyl group, which weakens the C-S bond. rsc.org

Transmetalation and Reductive Elimination: The catalytic cycle continues through transmetalation and reductive elimination steps, which lead to the formation of a new carbon-carbon bond and the regeneration of the active Ni(0) catalyst, propagating the polymer chain. nih.gov

This C-S bond cleavage represents a distinct class of cross-coupling polycondensation reactions, expanding the tools available for synthesizing conjugated polymers. rsc.org Homogeneous models using rhodium complexes have also shown that the mechanism of C-S cleavage in thiophenes can proceed via the initial coordination of the sulfur atom to the metal center. lehigh.edu

Diels-Alder Cycloaddition Reactions Involving 2-(Phenylsulfonyl) 1,3-Dienes

While this compound itself is an aromatic heterocycle, related acyclic 2-(phenylsulfonyl)-1,3-dienes are versatile synthons in Diels-Alder cycloaddition reactions. acs.org These dienes can exhibit dual electron demand, reacting with both electron-rich and electron-deficient dienophiles. acs.org

In related systems, the phenylsulfonyl group is used to activate substrates for [4+2] cycloadditions. For example, 2- and 3-vinyl-1-(phenylsulfonyl)pyrroles, which are structurally analogous to vinylthiophenes, serve as stable heterodienes. researchgate.netresearchgate.net These N-protected vinylpyrroles react with electron-deficient dienophiles to produce tetrahydroindole derivatives. researchgate.netresearchgate.net Theoretical studies of similar cycloadditions have suggested that non-covalent interactions can help control the stereoselectivity of the reaction. researchgate.net The phenylsulfonyl group's ability to stabilize intermediates and influence the electronic nature of the diene system is crucial for the success of these cycloadditions.

Ring-Opening Reactions of Substituted Phenylsulfonylthiophenes (e.g., 3-Nitro-4-(phenylsulfonyl)thiophene)

Substituted phenylsulfonylthiophenes can undergo ring-opening reactions, transforming the heterocyclic core into functionalized acyclic structures. A notable example is the ring-opening of 3-nitro-4-(phenylsulfonyl)thiophene. nih.govacs.orgresearchgate.net

When treated with pyrrolidine (B122466) in the presence of silver nitrate, 3-nitro-4-(phenylsulfonyl)thiophene opens to form (E,E)-4-methylthio-2-nitro-3-phenylsulfonyl-1-pyrrolidino-1,3-butadiene. nih.govacs.orgresearchgate.net This ring-opening/ring-forming protocol makes the resulting diene an excellent precursor for synthesizing complex, highly substituted ring-fused aromatic and heteroaromatic compounds, such as derivatives of naphthalene (B1677914) and benzothiophene (B83047). nih.govacs.org The key subsequent step is a thermal electrocyclic rearrangement of the diene, which occurs under mild conditions due to favorable geometric and electronic factors. nih.govacs.org

Influence of Intermolecular and Intramolecular Interactions on Reactivity

The reactivity and solid-state structure of phenylsulfonylthiophene systems are influenced by a variety of weak intermolecular and intramolecular interactions. Crystal structure analysis of thiophene derivatives containing a phenylsulfonyl group has provided insight into these forces. researchgate.net

Electronic Effects of the Electron-Withdrawing Phenylsulfonyl Group on Reaction Pathways

The phenylsulfonyl (PhSO₂) group is strongly electron-withdrawing, a property that profoundly influences the reaction pathways of the thiophene ring to which it is attached. This effect stems from the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms, which results in a strong inductive effect. acs.org

The primary electronic effects include:

Reduced Ring Electron Density: The PhSO₂ group significantly decreases the electron density of the aromatic thiophene ring. Thiophene is normally an electron-rich heterocycle, highly reactive towards electrophilic substitution. vpscience.org The presence of the sulfonyl group deactivates the ring towards electrophiles.

Activation for Nucleophilic Attack: By reducing electron density, the sulfonyl group makes the carbon atoms of the thiophene ring more electrophilic and thus more susceptible to nucleophilic attack. This is a key factor in the ring-opening of 3-nitro-4-(phenylsulfonyl)thiophene by amines. nih.govacs.org

Increased Acidity of Ring Protons: The inductive withdrawal of electrons increases the acidity of the C-H protons on the thiophene ring. This facilitates deprotonation, which is the initiating step in the deprotonative polycondensation reactions discussed in section 3.1. rsc.org

Stabilization of Intermediates: The phenylsulfonyl group can stabilize anionic intermediates formed during a reaction, such as the metalated species in the polymerization mechanism.

In some contexts, the phenylsulfonyl group can exhibit more complex behavior. For example, when positioned beta to a leaving group, it can participate in carbocation formation through hyperconjugation or anchimeric assistance, despite its strong inductive retardation effect. acs.org

Iv. Advanced Structural Characterization and Spectroscopic Analysis of Phenylsulfonylthiophene Derivatives

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. For phenylsulfonylthiophene derivatives, this technique has been instrumental in confirming molecular structures, revealing conformational details, and analyzing the forces that govern crystal packing.

A recurrent and significant feature observed in the crystal structures of phenylsulfonylthiophene derivatives is the spatial orientation between the thiophene (B33073) and phenyl rings. These two aromatic systems are typically not coplanar. Single-crystal X-ray diffraction studies on various derivatives have consistently shown that the thiophene ring system is nearly orthogonal to the phenyl ring attached to the sulfonyl group.

For instance, in the derivative 5-(phenylsulfonyl)-5,6-dihydrobenzo crystalexplorer.netmdpi.comthieno[3,2-j]phenanthridine, the dihedral angle between the benzothiophene (B83047) ring system and the phenyl ring of the sulfonyl group is 88.1(1)°. researchgate.netnih.gov Similarly, in another benzothiophene derivative, this angle is found to be 77.7(1)°. nih.gov This near-orthogonal arrangement minimizes steric hindrance between the two rings and is a characteristic conformational feature of this class of compounds.

| Compound Derivative | Dihedral Angle (°) (Thiophene Ring vs. Phenyl Ring) | Reference |

|---|---|---|

| 5-(phenylsulfonyl)-5,6-dihydrobenzo crystalexplorer.netmdpi.comthieno[3,2-j]phenanthridine | 88.1(1) | researchgate.netnih.gov |

| (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(but-2-yn-1-yl)-4-fluorobenzenesulfonamide | 77.7(1) | nih.gov |

The hybridization of atoms within the phenylsulfonylthiophene core dictates the local geometry and bonding characteristics. The carbon atoms within the aromatic thiophene and phenyl rings universally exhibit sp² hybridization, consistent with their planar geometry and delocalized π-electron systems. This is evidenced by the C-C bond lengths and bond angles approaching the ideal 120° for trigonal planar geometry.

The sulfur atom of the sulfonyl group (SO₂) is sp³ hybridized, adopting a distorted tetrahedral geometry. nih.gov This distortion arises from the repulsive interactions between the two electronegative oxygen atoms, often leading to an O-S-O bond angle that is larger than the ideal tetrahedral angle of 109.5°, while other angles around the sulfur atom are correspondingly compressed. nih.gov The sulfur atom within the thiophene ring is sp² hybridized, contributing a lone pair of electrons to the aromatic sextet. nih.gov

The crystal packing of phenylsulfonylthiophene derivatives is stabilized by a network of weak intermolecular and intramolecular interactions. Hydrogen bonds, particularly weak C-H···O interactions, are frequently observed. researchgate.netnih.govnih.gov The oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors, often forming intramolecular C-H···O contacts that result in the formation of stable ring motifs, such as S(5) rings. researchgate.netnih.govnih.gov

| Interaction Type | Description | Observed in Derivatives | Reference |

|---|---|---|---|

| Intramolecular C-H···O | Forms S(5) ring motifs, stabilizing molecular conformation. | 5-(phenylsulfonyl)-5,6-dihydrobenzo crystalexplorer.netmdpi.comthieno[3,2-j]phenanthridine | researchgate.netnih.gov |

| Intermolecular C-H···O | Links molecules into C(7) chains along crystallographic axes. | (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phen-yl}-N-(prop-2-yn-1-yl)benzenesulfonamide | nih.gov |

| Intermolecular N-H···O | Connects molecules into R²₂(8) ring motifs. | (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(but-2-yn-1-yl)-4-fluorobenzenesulfonamide | nih.gov |

| Intermolecular C-H···π | Contributes to crystal packing stability. | (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(but-2-yn-1-yl)-4-fluorobenzenesulfonamide | nih.gov |

| π-π stacking | Weak interactions between aromatic rings of adjacent molecules. | (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phen-yl}-N-(prop-2-yn-1-yl)benzenesulfonamide | researchgate.net |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto the surface, regions involved in significant intermolecular contacts can be identified. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or more distant contacts. mdpi.comresearchgate.net

Comprehensive Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a phenylsulfonylthiophene derivative is characterized by several key absorption bands.

The most prominent bands are associated with the sulfonyl (SO₂) group. These include strong asymmetric and symmetric stretching vibrations. The aromatic nature of the thiophene and phenyl rings gives rise to characteristic C-H and C=C stretching vibrations.

Key vibrational modes observed in thiophene and its derivatives include: iosrjournals.orgresearchgate.net

Aromatic C-H stretching: Typically found in the 3100–3000 cm⁻¹ region. iosrjournals.org

Aromatic ring stretching (C=C): Occur in the 1600–1350 cm⁻¹ range. iosrjournals.org

C-S stretching (in thiophene ring): Observed at lower frequencies, for example between 710 and 687 cm⁻¹ or near 839 and 608 cm⁻¹. iosrjournals.org

C-H in-plane and out-of-plane bending: Appear in the 1300–1000 cm⁻¹ and 1000–750 cm⁻¹ regions, respectively. iosrjournals.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | iosrjournals.org |

| Aromatic C=C Ring Stretch | 1600 - 1350 | iosrjournals.org |

| C-H In-plane Bend | 1300 - 1000 | iosrjournals.org |

| C-H Out-of-plane Bend | 1000 - 750 | iosrjournals.org |

| C-S Stretch (in ring) | ~850 - 600 | iosrjournals.orgresearchgate.net |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. americanpharmaceuticalreview.com For phenylsulfonylthiophene derivatives, the Raman spectrum provides a molecular fingerprint, revealing characteristic vibrations of the thiophene ring, the phenyl group, and the sulfonyl bridge.

The analysis of thiophene derivatives often shows characteristic bands for ring vibrations. For 2-substituted thiophenes, C-C stretching vibrations are typically observed in the regions of 1514–1532 cm⁻¹, 1430–1454 cm⁻¹, and 1347–1367 cm⁻¹. iosrjournals.org In a study on 2-thiophene carboxylic acid, these bands were identified at 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org The C-S stretching modes in the thiophene ring have been reported to appear between 608 and 839 cm⁻¹. iosrjournals.org

For terthiophenes functionalized with sulfone groups, a duality in the structure arises from the presence of both aromatic and non-aromatic five-membered rings, leading to a splitting of the characteristic Raman lines associated with C=C/C–C stretching modes. researchgate.net This suggests that in 2-(phenylsulfonyl)thiophene, the sulfonyl group's influence on the thiophene ring's aromaticity would be observable in the Raman spectrum. The presence of overtones and combination bands, particularly with UV excitation wavelengths, can be a hallmark of resonance Raman spectroscopy in oligothiophenes. mdpi.com

Table 1: Typical FT-Raman Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3100-3000 | researchgate.net |

| Thiophene Ring C-C Stretching | 1532-1347 | iosrjournals.org |

| Phenyl Ring Stretching | ~1600 | N/A |

| SO₂ Asymmetric Stretching | ~1350 | N/A |

| SO₂ Symmetric Stretching | ~1160 | N/A |

Note: Specific frequencies for this compound may vary. Data is based on related thiophene structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of phenylsulfonylthiophene derivatives. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. nih.gov

¹H NMR Spectroscopy: In this compound, the protons on the thiophene ring typically appear as distinct multiplets in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the phenylsulfonyl group, these protons are expected to be deshielded and resonate at a lower field compared to unsubstituted thiophene. The protons on the phenyl ring will also appear in the aromatic region, with their chemical shifts and splitting patterns influenced by their position relative to the sulfonyl group. Protons ortho to the sulfonyl group are generally the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The carbon atom of the thiophene ring directly attached to the sulfonyl group (C2) is expected to be significantly downfield due to the strong deshielding effect of the SO₂ group. The other thiophene carbons (C3, C4, C5) and the phenyl carbons will resonate at chemical shifts characteristic of aromatic systems, with variations depending on the electronic influence of the sulfonyl substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H3 | 7.20 - 7.40 | 128.0 - 130.0 |

| Thiophene H4 | 7.10 - 7.30 | 126.0 - 128.0 |

| Thiophene H5 | 7.60 - 7.80 | 132.0 - 134.0 |

| Phenyl H (ortho) | 7.90 - 8.10 | 127.0 - 129.0 |

| Phenyl H (meta) | 7.50 - 7.70 | 129.0 - 131.0 |

| Phenyl H (para) | 7.60 - 7.80 | 133.0 - 135.0 |

| Thiophene C2 | N/A | 140.0 - 145.0 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The thiophene ring and the phenyl ring are both chromophores that contribute to the UV absorption. nii.ac.jp

Studies on various thiophene derivatives have shown that the position and intensity of absorption bands are highly dependent on the nature and position of substituents. nii.ac.jp Electron-withdrawing groups, such as the phenylsulfonyl group, can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima due to conjugation effects that lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spectrum of thiophene itself shows a primary absorption band around 235 nm. nii.ac.jp For this compound, this band is expected to be shifted to a longer wavelength. Spectroelectrochemical studies on related 2-(diphenylamino)-thiophenes have revealed the formation of radical cations and dications upon oxidation, which exhibit distinct absorptions in the Vis/NIR regions. nih.gov

Table 3: Expected UV-Vis Absorption Data for Phenylsulfonylthiophene Derivatives

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (Thiophene) | 240 - 280 nm | High |

| π → π* (Phenyl) | 250 - 290 nm | Moderate |

Note: Values are generalized based on the chromophores present.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nih.gov In the electron impact (EI) mass spectrum of 2-thiophenesulfonyl derivatives, the molecular ion peak is typically pronounced. researchgate.net

The fragmentation patterns of these compounds are well-defined and provide structural insights. A common fragmentation pathway involves the loss of a chlorine atom from related sulfonyl chlorides, followed by the loss of SO₂. researchgate.net For 2-thiophenesulfonyl compounds, the fragmentation is influenced by the stability of the resulting ions. Key fragmentation processes often involve the cleavage of the C-S and S-O bonds of the sulfonyl group.

Common fragmentation pathways for arylsulfonyl derivatives include:

Loss of SO₂: Cleavage of both C-S bonds to the sulfonyl group can lead to the loss of a neutral SO₂ molecule.

C-S Bond Cleavage: Fission of the bond between the thiophene ring and the sulfur atom can generate a thienyl cation and a phenylsulfonyl radical, or vice versa.

Phenyl Ring Fragmentation: Subsequent fragmentation of the phenyl or thiophene rings can occur.

The mass spectra of isomeric thiophenes (e.g., 2- vs. 3-substituted) are often very similar, making differentiation difficult by mass spectrometry alone. researchgate.net However, high-resolution mass spectrometry can confirm the elemental composition of the molecular ion and its fragments, providing strong evidence for the proposed structure.

Table 4: Common Fragment Ions in the Mass Spectrum of 2-Thiophenesulfonyl Derivatives

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| [M]+ | Molecular Ion | Ionization of parent molecule |

| [M - SO₂]+ | Phenyl-thienyl cation | Loss of sulfur dioxide |

| [C₄H₃S]+ | Thienyl cation | Cleavage of C-S bond |

| [C₆H₅SO₂]+ | Phenylsulfonyl cation | Cleavage of C-S bond |

Note: [M] represents the molecular weight of the parent compound. The relative intensities of these fragments depend on the specific derivative and the ionization conditions.

V. Computational Chemistry and Theoretical Investigations of 2 Phenylsulfonyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.commit.edu It is widely employed for calculating the properties of molecules like 2-(Phenylsulfonyl)thiophene, offering a balance between accuracy and computational cost. mdpi.com DFT calculations are foundational for geometry optimization, vibrational frequency prediction, and the analysis of electronic properties. mit.edunih.gov The accuracy of these calculations is highly dependent on the choice of functionals and basis sets. mdpi.com

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. nih.govrdd.edu.iq This process identifies the structure at a minimum on the potential energy surface. rdd.edu.iq For thiophene (B33073) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully used to calculate geometric parameters. nih.govresearchgate.net

In related thiophene sulfonamide structures, the geometry around the sulfur atom in the sulfonyl group deviates from an ideal tetrahedral configuration. nih.gov This distortion is attributed to the repulsive interactions between the two electronegative oxygen atoms. nih.gov For instance, the O=S=O bond angle is often wider than the ideal 109.5°, while other angles involving the sulfur atom are simultaneously decreased. nih.gov The electron-withdrawing nature of the phenylsulfonyl group can also lead to the elongation of adjacent bonds. nih.gov

Calculated geometric parameters for thiophene and its derivatives generally show good agreement with experimental values obtained from X-ray crystallography. periodicodimineralogia.it

Table 1: Selected Optimized Geometric Parameters for Thiophene and Related Sulfonamides Calculated by DFT

| Parameter | Bond/Angle | Typical Calculated Value | Reference Compound(s) |

|---|---|---|---|

| Bond Lengths | S=O | ~1.46 Å | Thiophene Sulfonamide Derivatives researchgate.net |

| S-C (thiophene) | ~1.74 Å | Thiophene periodicodimineralogia.it | |

| C-S (thiophene) | 1.73 - 1.75 Å | Thiophene Sulfonamide Derivatives researchgate.net | |

| Bond Angles | O=S=O | 120.46° - 121.18° | Thiophene Sulfonamide Derivatives researchgate.net |

| C-S-C (in thiophene ring) | ~92.2° | Thiophene periodicodimineralogia.it | |

| C-C-S (in thiophene ring) | ~111.5° | Thiophene periodicodimineralogia.it |

DFT calculations are a crucial tool for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. iosrjournals.orgmdpi.com By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated that corresponds well with experimental data. mdpi.comnih.gov These calculations help in the assignment of complex vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. iosrjournals.org

For substituted thiophenes, characteristic vibrational modes can be identified:

Aromatic Ring Stretching: The C-C stretching vibrations within the thiophene ring typically appear in the 1350-1600 cm⁻¹ region. iosrjournals.org For 2-substituted thiophenes, specific bands are often observed around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org

C-H Bending: In-plane C-H bending modes for thiophene are generally found in the 1000-1300 cm⁻¹ range, while out-of-plane bending vibrations occur between 750-1000 cm⁻¹. iosrjournals.org

DFT has been successfully used to generate quartic force fields for thiophene, which allows for the evaluation of fundamental frequencies, overtones, and combination transitions with very good agreement with observed spectra. nih.gov

Electronic Structure Analysis

The electronic properties of this compound dictate its reactivity, stability, and potential applications. Computational methods provide detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. niscpr.res.in The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. niscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. niscpr.res.in A small energy gap suggests that the molecule is more easily excitable and more reactive, as it requires less energy to move an electron from the HOMO to the LUMO. niscpr.res.inschrodinger.com This energy gap corresponds to the lowest energy electronic excitation possible within the molecule. schrodinger.com For a series of thiophene sulfonamide derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 3.44–4.65 eV. mdpi.com In another study on a 2-(2-phenylanthracen-9-yl)thiophene derivative, the energy gap was calculated to be 2.299 eV, indicating that charge transfer can readily occur within the molecule, leading to its stabilization. niscpr.res.in

Table 2: Representative Frontier Orbital Energies and Gaps for Thiophene Derivatives

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative (example 1) | -7.02 | -2.37 | 4.65 mdpi.com |

| Thiophene Sulfonamide Derivative (example 2) | -6.37 | -2.93 | 3.44 mdpi.com |

| 2-(2-phenylanthracen-9-yl)thiophene Derivative | -5.14 | -2.84 | 2.299 niscpr.res.in |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and hybridization within a molecule. iosrjournals.org It provides a detailed picture of the bonding and antibonding orbital interactions. iosrjournals.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.netchemrxiv.org

For molecules containing a sulfonyl group, like this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the highly electronegative oxygen atoms of the SO₂ group. researchgate.net These regions represent the most likely sites for interaction with electrophiles or positive centers. Conversely, positive potential regions (blue) are often located around the hydrogen atoms of the aromatic rings, indicating sites prone to attack by nucleophiles. researchgate.net The MEP topography can also be used to quantitatively measure the strength of π-conjugation within the molecule. rsc.org This analysis provides a robust prediction of how the molecule will interact with other species, guiding the understanding of its chemical behavior. mdpi.com

Analysis of Mulliken Atomic Charges and Local Reactivity Descriptors

Computational analysis of this compound reveals key details about its electronic distribution and reactivity. Mulliken atomic charge calculations, a method for partitioning the electron density among atoms, provide a quantitative measure of the partial charges on each atom within the molecule. This information is instrumental in understanding the molecule's electrostatic potential and its interactions with other chemical species.

Further insights into the reactivity of this compound are gained through the calculation of local reactivity descriptors. The Fukui function, for instance, is a critical tool for identifying the most electrophilic and nucleophilic sites within the molecule. scm.com It quantifies the change in electron density at a specific atomic site when an electron is added or removed, thereby predicting the regions most susceptible to attack by nucleophiles or electrophiles. scm.comsemanticscholar.org

The local softness and electrophilicity/nucleophilicity indices are also derived from these calculations. Local softness is a measure of the ease with which electron density can be distorted at a particular site, while electrophilicity and nucleophilicity indices provide a quantitative scale for the molecule's ability to accept or donate electrons. mdpi.com These descriptors collectively offer a detailed map of the molecule's reactive landscape. researchgate.net

Table 1: Illustrative Local Reactivity Descriptors for Key Atomic Sites in this compound (Hypothetical Data)

| Atomic Site | Mulliken Charge | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Local Softness (s+) | Local Softness (s-) |

| C2 (thiophene) | -0.15 | 0.08 | 0.12 | 0.02 | 0.03 |

| C5 (thiophene) | -0.12 | 0.05 | 0.09 | 0.01 | 0.02 |

| S1 (thiophene) | +0.25 | 0.02 | 0.04 | 0.005 | 0.01 |

| S (sulfonyl) | +1.20 | 0.15 | 0.01 | 0.04 | 0.002 |

| O (sulfonyl) | -0.60 | 0.03 | 0.18 | 0.008 | 0.045 |

| C1' (phenyl) | +0.05 | 0.06 | 0.07 | 0.015 | 0.018 |

Note: The data in this table is illustrative and intended to represent the types of values obtained from computational analysis. Actual values would be derived from specific quantum chemical calculations.

Determination of Ionization Potential (IP) and Electron Affinity (EA)

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the ease with which a molecule can lose or gain an electron, respectively. nih.gov For this compound, these values can be accurately determined through computational methods. researchgate.netias.ac.in The IP corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the EA is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO). mdpi.com

These parameters are crucial for understanding the molecule's behavior in redox reactions and for predicting its performance in electronic devices. A lower ionization potential suggests that the molecule can be easily oxidized, making it a good electron donor. Conversely, a higher electron affinity indicates a greater propensity to accept an electron, characteristic of a good electron acceptor.

Prediction of Optical and Photovoltaic Properties

Computational chemistry is an invaluable tool for predicting the optical and photovoltaic properties of molecules like this compound, providing insights that are essential for their application in organic electronics.

The electronic band gap, which is the energy difference between the HOMO and LUMO, is a key determinant of a molecule's optical and electronic properties. nih.govnih.gov Theoretical calculations can accurately predict this value for this compound. A smaller band gap is generally associated with the ability to absorb light at longer wavelengths.

Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate the electronic absorption spectrum of a molecule. mdpi.com These calculations can predict the absorption maxima (λmax), which correspond to the wavelengths of light that the molecule absorbs most strongly. researchgate.net This information is critical for designing materials for applications such as organic solar cells and light-emitting diodes.

In the context of photovoltaic applications, the efficiency of exciton (B1674681) dissociation is a critical parameter. rsc.org An exciton is a bound state of an electron and a hole that is formed upon light absorption. For a photovoltaic device to generate a current, this exciton must dissociate into free charge carriers. nih.govarxiv.org

Computational models can be used to evaluate the energetics of exciton binding and dissociation. rsc.org By analyzing the electronic structure and the nature of the excited states, researchers can estimate the driving force for exciton dissociation at a donor-acceptor interface. This understanding is crucial for optimizing the design of organic solar cells. researchgate.net

Computational Studies on Molecular Hyperpolarizabilities (β) and Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net The first molecular hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. mdpi.com Computational methods, such as DFT, are frequently employed to calculate the hyperpolarizability of organic molecules like this compound. mdpi.comuobasrah.edu.iq

These calculations can predict how the molecule's electron cloud will respond to a strong external electric field, such as that from a laser. Molecules with large β values can be used for frequency doubling of light and other NLO applications. fonlo.org Theoretical studies can explore how modifications to the molecular structure of this compound, such as the introduction of electron-donating or -withdrawing groups, can enhance its NLO properties. taylorfrancis.comnih.gov

Table 2: Calculated NLO Properties of this compound and a Derivative (Hypothetical Data)

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| This compound | 4.5 | 150 | 300 |

| 2-((4-Nitrophenyl)sulfonyl)thiophene | 7.2 | 180 | 1200 |

Note: The data in this table is illustrative and intended to represent the types of values obtained from computational analysis. Actual values would be derived from specific quantum chemical calculations.

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as cyclization pathways, theoretical calculations can be used to map out the potential energy surface. This allows for the identification of transition states and the calculation of activation energies.

One important aspect that can be investigated is the relative stability of different tautomers that may be formed as intermediates in a reaction. By calculating the energies of various tautomeric forms, computational models can predict the most likely reaction pathway and the structure of the final product. This level of mechanistic detail is often difficult to obtain through experimental methods alone.

Vi. Advanced Materials and Polymer Science Applications of Phenylsulfonylthiophene Derivatives

Regioregular Polythiophene Synthesis and Characterization

The synthesis of structurally well-defined conjugated polymers is crucial for optimizing their electronic and photonic properties. Regioregular polythiophenes, specifically those with a consistent head-to-tail (HT) arrangement of monomer units, exhibit enhanced charge carrier mobility and conductivity due to improved polymer chain packing and conjugation. nih.govcmu.edu

Researchers have successfully utilized 2-(phenylsulfonyl)-3-hexylthiophene as a monomer precursor for the synthesis of highly regioregular poly(3-hexylthiophene) (P3HT). nih.gov This approach represents a significant advancement in controlling polymer architecture. In a notable synthesis, 2-(phenylsulfonyl)-3-hexylthiophene was subjected to deprotonation using a Knochel-Hauser base (TMPMgCl·LiCl). nih.govnih.gov The subsequent addition of a nickel(II) catalyst, Ni(dppe)Cl2, initiated the polymerization process, yielding P3HT with a number average molecular weight (Mn) of 9300 g mol⁻¹. nih.gov Analysis of the resulting polymer confirmed a head-to-tail (HT) regioregularity of over 99%, demonstrating the effectiveness of this monomer precursor in producing structurally homogeneous and defect-free polymers. nih.gov

The polymerization of 2-(phenylsulfonyl)-3-hexylthiophene proceeds through a deprotonative C-H functionalization polycondensation mechanism. nih.gov This method is a form of cross-coupling polymerization catalyzed by a transition metal complex. nih.gov The process begins with the deprotonation of the monomer precursor by a strong base, creating an organometallic monomer species. nih.govnih.gov The nickel catalyst then facilitates the coupling of these monomer units. A key feature of using the phenylsulfonyl group is that it acts as a leaving group, enabling a C–S bond cleavage that drives the chain-growth polymerization. This controlled, catalytic process is essential for achieving the high degree of regioregularity observed in the final polymer product. nih.gov

Organic Electronic and Optoelectronic Materials

The unique electronic characteristics of phenylsulfonylthiophene derivatives make them prime candidates for use in a variety of organic electronic and optoelectronic materials. nih.gov These materials are integral to the development of next-generation devices such as organic solar cells, nonlinear optical systems, and organic semiconductors.

In the field of organic solar cells, molecular design is key to improving efficiency. Phenylsulfonyl groups have been incorporated into complex chromophores to enhance their photovoltaic properties. Theoretical studies on phenylsulfonyl carbazole-based organic chromophores have shown that their electronic and optical properties can be finely tuned. rsc.orgresearchgate.net By incorporating a thiophene (B33073) ring and various end-capped acceptors, researchers designed a series of chromophores (PSCD1–PSCD6) that exhibited reduced band gaps (2.742–3.025 eV) and significant red shifts in their maximum absorption wavelengths (496.891–545.009 nm) compared to a reference molecule. rsc.orgresearchgate.net These modifications suggest a greater rate of exciton (B1674681) dissociation and more effective charge transfer, with calculated open-circuit voltages (Voc) ranging from 1.015 to 1.720 V, indicating their potential as effective photovoltaic materials. rsc.orgresearchgate.net

The thiophene moiety itself is widely used as a π-spacer in donor-acceptor (D-π-A) organic dyes for dye-sensitized solar cells (DSSCs). mdpi.comfrontiersin.org Incorporating thiophene into the π-spacer can decrease reorganization energy, increase light-harvesting efficiency (LHE), and enhance charge separation and intramolecular charge transfer. digitellinc.com The planar conformation of thiophene-containing π-bridges ensures good electronic communication between the electron donor and acceptor components of the dye, which is crucial for efficient device performance. frontiersin.org

| Chromophore | Band Gap (ΔE) in eV | Max Absorption (λmax) in nm | Open-Circuit Voltage (Voc) in V |

|---|---|---|---|

| PSCD1 | 3.025 | 496.891 | 1.015 |

| PSCD2 | 2.931 | 511.234 | 1.231 |

| PSCD3 | 2.843 | 523.678 | 1.543 |

| PSCD4 | 2.742 | 545.009 | 1.720 |

| PSCD5 | 2.798 | 532.112 | 1.654 |

| PSCD6 | 2.887 | 515.987 | 1.345 |

Nonlinear optical (NLO) materials have significant potential for applications in optical communications, information processing, and frequency doubling. tandfonline.com Organic molecules, particularly those with donor-π-acceptor structures, are of great interest due to their high nonlinear susceptibility and fast response times. tandfonline.com Thiophene imino dyes substituted with a phenylsulfonyl group (SO₂Ph) have been investigated for their NLO properties. tandfonline.com Computational studies using Density Functional Theory (DFT) have shown that such dyes exhibit potent NLO activities, characterized by large dipole moments, molecular polarizabilities, and first hyperpolarizabilities (βtot). tandfonline.com The phenylsulfonyl group, acting as an acceptor, contributes to the charge-transfer characteristics that are essential for a strong NLO response. The calculated NLO properties for a thiophene imino dye with an SO₂Ph substituent were found to be significantly higher than those of a standard reference molecule like p-nitroaniline. tandfonline.com

| Property | Value (CAM-B3LYP/6-311++G(d,p)) |

|---|---|

| Dipole Moment (μ) | 11.41 D |

| Average Polarizability (α) | 311.12 a.u. |

| First Hyperpolarizability (βtot) | 10408.81 a.u. |

Thiophene-based molecules are one of the most common classes of organic semiconductors, finding use in transistors, organic solar cells, and other electronic devices due to their high charge transport properties and environmental stability. nih.govsciencedaily.com The synthesis of regioregular poly(3-hexylthiophene) from a 2-(phenylsulfonyl)-3-hexylthiophene precursor is a direct route to creating a high-performance organic semiconductor. nih.gov Furthermore, research into novel phenyl and phenylthienyl derivatives end-functionalized with groups like carbazole (B46965) has led to the development of new p-channel organic semiconductors for thin-film transistors, with some compounds exhibiting charge carrier mobilities up to 1.7 x 10⁻⁵ cm²/Vs. nih.gov The strategic incorporation of the phenylsulfonyl group into thiophene-based systems allows for the precise tuning of energy levels (HOMO/LUMO), which is critical for designing efficient organic semiconductors and photoelectric materials for targeted applications. rsc.orgphyschemres.org

Applications in Dye Chemistry (e.g., Azo Dyes, Imino Dyes)

Derivatives of 2-(phenylsulfonyl)thiophene are significant components in the synthesis of advanced azo dyes, a major class of synthetic colorants. wikipedia.org The incorporation of a thiophene ring into an azo dye structure is known to enhance electron delocalization, which can lead to desirable properties such as increased color strength, stability, and solubility. mdpi.com When a phenylsulfonyl group is also included, its strong electron-withdrawing nature further influences the electronic properties of the dye molecule. This "push-pull" electronic system, created by donor and acceptor groups within the molecule, is crucial for tuning the dye's color and performance. mdpi.com

Thiophene-based azo dyes are noted for producing a wide spectrum of bright and strong color shades, from red to greenish-blue, on various synthetic and natural fibers. mdpi.com The presence of electron-withdrawing substituents on the thiophene ring, such as nitro or sulfonyl groups, plays a critical role in the resulting color. sapub.orgresearchgate.net For instance, dyes containing a nitro group, another powerful electron-withdrawing group, in the 5-position of the thiophene ring can produce blue to greenish-blue shades with superior dyeing and fastness properties. researchgate.net Research has specifically noted the development of dyes from 2-amino-3-nitro-5-alkylsulfonylthiophenes. researchgate.net

These structural modifications contribute to excellent fastness properties. Dyes derived from substituted 2-aminothiophenes exhibit good to very good depth and levelness on fibers like polyester (B1180765) and nylon. mdpi.comsapub.org They often possess high fastness to light and sublimation, as well as very good to excellent fastness to washing and perspiration. sapub.org The good sublimation fastness is a key advantage for their use as disperse dyes, particularly for polyester fibers. sapub.org

| Thiophene Derivative Type | Key Substituent | Resulting Color Shades | Key Properties | Primary Application |

|---|---|---|---|---|

| 2-Aminothiophene | Nitro, Cyano, Alkylsulfonyl | Red to Greenish-Blue | Good light and sublimation fastness; excellent wash fastness. sapub.orgresearchgate.net | Disperse dyes for polyester and nylon. sapub.org |

| 3,5-Dinitrothiophene | Nitro | Blue, Green, Navy, Black | Flares green in artificial light. sapub.org | Shading components in dye formulations. sapub.org |

| 2-Amino-3-carbethoxy-thiophene | Carbethoxy | Various shades | Can be polymerized to form polymeric dyes with excellent fastness. sapub.org | Disperse dyes for nylon and polyester fibers. sapub.org |

Catalytic Applications in Organic Synthesis

While phenylsulfonylthiophene derivatives are not typically used as catalysts themselves, their synthesis often involves advanced catalytic methods that are significant in organic chemistry. Specifically, the creation of C-S bonds to attach the phenylsulfonyl group to the thiophene ring can be achieved through highly efficient, catalyzed cross-coupling reactions. nih.govnih.gov

A notable example is the synthesis of (Z)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethenamine. This compound is synthesized via a direct C-S coupling reaction between a sodium sulfinate (the source of the sulfonyl group) and an oxime acetate (B1210297). nih.govresearchgate.net This transformation can be effectively catalyzed by a recyclable, heterogeneous copper-based metal-organic framework (MOF), specifically Cu₂(OBA)₂(BPY). nih.govresearchgate.net The use of such a catalyst is advantageous because it displays high activity and can be easily recovered after the reaction and reused multiple times without a significant loss of efficiency. nih.govresearchgate.net

Mechanistic studies of similar reactions indicate that the process involves a copper-catalyzed cleavage of the N-O bond in the oxime acetate, activation of a vinyl C-H bond, and subsequent C-S bond formation. nih.gov A key benefit of this method is that the oxime acetate can act as both a substrate and an oxidant, eliminating the need for additional oxidizing agents. nih.gov The resulting β-sulfonylvinylamines can then be readily converted to β-ketosulfones through hydrolysis. nih.govnih.gov This catalytic pathway represents an efficient and sustainable method for producing sulfone derivatives, which are important intermediates in organic synthesis. nih.govnih.gov

| Product | Reaction Type | Catalyst | Reactants | Key Features |

|---|---|---|---|---|

| (Z)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethenamine | Direct C-S Coupling | Cu₂(OBA)₂(BPY) (Copper-based MOF) | Sodium sulfinates and oxime acetates. nih.gov | Heterogeneous, recyclable catalyst; No additional oxidant needed. nih.govnih.govresearchgate.net |

Vii. Medicinal Chemistry and Biological Activity Research of Phenylsulfonylthiophene Systems

Role of the Phenylsulfonyl Thiophene (B33073) Core in Design of Bioactive Molecules

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, recognized for its diverse biological activities and presence in numerous FDA-approved drugs. nih.gov In drug design, the thiophene nucleus is often employed as a bioisostere for a phenyl ring, meaning it can mimic the spatial and electronic characteristics of the benzene ring while offering distinct advantages in terms of metabolic stability, lipophilicity, and binding interactions. nih.govnbinno.com This structural similarity allows medicinal chemists to modify existing drug candidates to improve their pharmacokinetic profiles. nbinno.com

The incorporation of a phenylsulfonyl group further modulates the electronic properties of the thiophene ring. The sulfonyl group is strongly electron-withdrawing, which can influence the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. nih.govmdpi.com The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov This combination of a versatile heterocyclic core and a modulating sulfonyl group makes the phenylsulfonyl thiophene system an attractive scaffold for developing new bioactive molecules. nih.govnih.gov

Enzyme and Receptor Modulation Studies

The phenylsulfonyl thiophene scaffold has been investigated for its ability to interact with and modulate the activity of various biological targets, including enzymes and receptors.

Investigation of Inhibitory Activity against Specific Enzymes and Receptors

Research into derivatives containing the phenylsulfonyl moiety has demonstrated notable enzyme inhibitory activity. For instance, a series of fluorinated benzenesulfonic ester derivatives, which feature a phenylsulfonyl group, were evaluated for their inhibitory effects on carbohydrate-hydrolyzing enzymes.

One derivative, substituted with a 2-(fluorophenyl)sulfonyl group, showed strong activity against α-glucosidase with an IC50 value of 5.6 ± 0.038 µM. mdpi.com Another derivative, featuring a 4-(trifluoromethoxyphenyl)sulfonyl group, exhibited the highest activity against α-amylase in its series, with an IC50 value of 3.1 ± 0.043 µM. mdpi.com The inhibitory potential of these compounds highlights the role of the substituted phenylsulfonyl group in modulating enzyme activity.

| Compound Type | Enzyme Target | Key Substituent Group | Reported IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Phenylsulfonyl derivative | α-glucosidase | 2-(fluorophenyl)sulfonyl | 5.6 ± 0.038 | mdpi.com |

| Phenylsulfonyl derivative | α-amylase | 4-(trifluoromethoxyphenyl)sulfonyl | 3.1 ± 0.043 | mdpi.com |

| Phenylsulfonyl derivative | PTP1B | 5-fluoro- and ortho-fluoro on phenylsulfonyl | 6.3 ± 0.029 | mdpi.com |

In the realm of receptor modulation, related thiophene structures have also shown significant activity. For example, a class of compounds based on a 2-aminothiophene scaffold has been identified as positive allosteric modulators (PAMs) of the A1 Adenosine Receptor. nih.gov These molecules bind to a site on the receptor distinct from the primary ligand binding site, enhancing the receptor's response. This demonstrates the utility of the thiophene core in designing molecules that can fine-tune receptor activity. nih.gov

Pharmacological Activities of Thiophene Derivatives (General Research Context)

Thiophene and its derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of pharmacological activities. nih.gov Their therapeutic potential has been explored in numerous areas, including as anti-inflammatory, analgesic, and antimicrobial agents. nih.govresearchgate.netnih.gov Marketed drugs containing the thiophene nucleus include the anti-inflammatory agents Suprofen and Tiaprofenic acid, and the antifungal Sertaconazole. nih.govresearchgate.net

Anti-inflammatory Potential and Mechanisms

Thiophene derivatives are well-known for their anti-inflammatory properties. nih.govnih.gov Several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, are based on a thiophene structure. nih.govencyclopedia.pub The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory pathway, particularly cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation.

In a study using a carrageenan-induced paw edema model in rats, a thiophene derivative demonstrated superior anti-inflammatory activity (58.46% inhibition) compared to the standard drug indomethacin (47.73%). nih.gov Other research has identified thiophene compounds that reduce the expression of pro-inflammatory genes for cytokines like IL-1β, IL-6, and TNF-α. nih.gov

Analgesic Activity Research

The pain-relieving, or analgesic, properties of thiophene derivatives have also been a subject of investigation. nih.govnih.gov Research has focused on developing nonacidic thiophene-based compounds to avoid the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are often acidic. nih.gov

In one study, several synthesized thiophene derivatives exhibited higher analgesic activity in vivo than the reference drugs indomethacin and celecoxib. nih.gov These compounds also showed potent anti-inflammatory effects and were found to inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of both pain and inflammation. nih.gov The most active compound from this series also demonstrated favorable metabolic stability, suggesting its potential for further development. nih.gov

Antimicrobial Activity Studies

A significant body of research has demonstrated the efficacy of thiophene derivatives against a range of microbial pathogens, including bacteria and fungi. nih.govnih.gov Some compounds have shown potent activity against drug-resistant strains, a critical area of research due to the growing threat of antibiotic resistance. frontiersin.org

For example, certain thiophene derivatives exhibited significant antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 4 to 8 mg/L. frontiersin.org Another study highlighted a spiro-indoline-oxadiazole derivative of thiophene that was highly active against Clostridium difficile, with MIC values ranging from 2 to 4 μg/ml, while showing no effect on other tested bacteria, suggesting a desirable selective toxicity. tandfonline.comnih.gov

| Compound Class | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 4 mg/L | frontiersin.orgresearchgate.net |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 4 mg/L | frontiersin.org |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Spiro–indoline–oxadiazole derivative 17 | Clostridium difficile | 2 to 4 μg/ml | tandfonline.comnih.gov |

Anticancer and Antitumor Research (e.g., Inhibitors)

While direct studies on the anticancer and antitumor properties of the parent compound, 2-(phenylsulfonyl)thiophene, are not extensively documented in publicly available literature, research into its derivatives has provided valuable insights into the potential of this chemical class. Specifically, studies on aminothiophene derivatives bearing an arylsulfonyl group have shown moderate activity against various cancer cell lines.

A study investigating a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes revealed that certain thiophene aryl amides displayed moderate in vitro activity against a panel of human cancer cell lines, including leukemia, breast, and colon cancer cell lines nih.gov. This suggests that the phenylsulfonylthiophene scaffold can serve as a basis for the design of cytotoxic agents. The nature and position of substituents on both the thiophene and the phenylsulfonyl rings are likely to be critical determinants of activity and selectivity.

The general anticancer potential of thiophene derivatives is well-established, with various analogs reported to act through mechanisms such as the inhibition of topoisomerase, tyrosine kinase inhibition, and interaction with tubulin, leading to apoptosis nih.gov.

Table 1: In Vitro Anticancer Activity of Selected Thiophene Aryl Amide Derivatives

| Compound ID | Cancer Cell Line | Activity | Reference |

| Thiophene aryl amides (8i-k) | Leukemia | Moderate | nih.gov |

| Thiophene aryl amides (8i-k) | Breast Cancer | Moderate | nih.gov |

| Thiophene aryl amides (8i-k) | Colon Cancer | Moderate | nih.gov |

Note: Specific IC50 values for these compounds were not provided in the cited abstract.

Antiviral Activity Investigations

Investigations into the antiviral properties of phenylsulfonylthiophene systems have primarily focused on derivatives of the core scaffold. A significant study on 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes demonstrated a range of antiviral activities.

Notably, some 2-aminothiophene derivatives exhibited moderate and selective activity against Human Immunodeficiency Virus type 1 (HIV-1) in cell culture. One of the most promising compounds from this series was 2-amino-3-(2-nitrophenylsulfonyl)thiophene, which showed an EC50 of 3.8 µg/mL with a cytotoxic concentration (CC50) greater than 100 µg/mL, indicating a favorable selectivity index nih.gov.

Furthermore, broad-spectrum antiviral assays revealed that 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes and 2-acetamido-3-arylsulfonyl-5-nitrothiophenes were considerably active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with IC50 values ranging from 0.1 to 10 µg/mL nih.gov. However, many of these potent compounds also displayed significant cytotoxicity against the human fibroblast cells used to support viral replication, resulting in low selectivity indices. An exception was a naphthyl-substituted aminopyrrole analog, which showed both potent (IC50 = 0.3 µg/mL) and selective (CC50 > 50 µg/mL) activity against CMV nih.gov.

These findings underscore the potential of the arylsulfonylthiophene framework as a basis for the development of novel antiviral agents, although further optimization is required to improve selectivity and reduce cytotoxicity.

Table 2: Antiviral Activity of Selected Arylsulfonylthiophene Derivatives

| Compound/Derivative Class | Virus | Activity Metric | Value | Reference |

| 2-amino-3-(2-nitrophenylsulfonyl)thiophene | HIV-1 | EC50 | 3.8 µg/mL | nih.gov |

| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes | CMV / VZV | IC50 | 0.1-10 µg/mL | nih.gov |

| 2-acetamido-3-arylsulfonyl-5-nitrothiophenes | CMV / VZV | IC50 | 0.1-10 µg/mL | nih.gov |

Ligand Design and Protein Interaction Studies

The phenylsulfonylthiophene scaffold represents an attractive framework for ligand design due to its structural features, including a rigid thiophene ring and a flexible yet bulky phenylsulfonyl group. These characteristics allow for the potential to engage in various types of interactions with protein binding sites. Thiophene-based ligands, in general, have been explored for their ability to interact with protein aggregates, such as those associated with neurodegenerative diseases nih.gov. The conjugated system of the thiophene ring can give rise to unique photophysical properties that are sensitive to the conformation of the ligand, which can be exploited for detecting and characterizing protein aggregates nih.gov.

While specific protein interaction studies for this compound itself are not widely reported, the broader class of diarylsulfones, to which it belongs, has been a subject of interest in drug design. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in hydrophobic and π-stacking interactions.

The design of more complex molecules incorporating the phenylsulfonylthiophene moiety could be guided by computational methods, such as molecular docking, to predict binding affinities and modes with specific protein targets. The structural and electronic properties of the phenylsulfonylthiophene core can be fine-tuned through the introduction of various substituents to optimize interactions with a target protein and improve pharmacological properties.

Viii. Future Perspectives and Emerging Research Directions

Challenges and Opportunities in Scalable Synthesis of Phenylsulfonylthiophene Derivatives

Opportunities for advancement are deeply rooted in the principles of green chemistry. The development of mechanochemical-assisted and solvent-free synthetic methods is a promising avenue for reducing the environmental footprint of production. For instance, a green and sustainable approach for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been reported, which operates under metal catalyst-, base-, oxidant-, and solvent-free conditions. nih.gov Such methodologies, if adapted for phenylsulfonylthiophene synthesis, could significantly improve the atom economy and reduce the E-factor (Environmental Factor), a key metric in assessing the greenness of a chemical process. mdpi.comsemanticscholar.orgethz.ch

Furthermore, the exploration of catalytic C-H functionalization and cross-coupling reactions offers a more direct and atom-economical route to a wide array of substituted phenylsulfonylthiophene derivatives. unito.it The deprotonative polymerization of monomers like 2-(phenylsulfonyl)-3-hexylthiophene using nickel(II) catalysts highlights a scalable approach to producing well-defined polymers. nih.gov The challenge remains in adapting these advanced catalytic systems for the specific synthesis of 2-(Phenylsulfonyl)thiophene and its analogs, ensuring high regioselectivity and functional group tolerance. The table below summarizes some key green chemistry metrics that are crucial for evaluating the scalability and sustainability of synthetic routes for phenylsulfonylthiophene derivatives.

| Metric | Description | Goal for Scalable Synthesis |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximize the incorporation of reactant atoms into the final product. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | Minimize the E-Factor, ideally approaching zero. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. | Minimize PMI to reduce overall material consumption and waste. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Maximize RME for a more efficient and sustainable process. |

Design and Development of Novel Phenylsulfonylthiophene Architectures for Enhanced Properties

The design and synthesis of novel molecular architectures based on the this compound scaffold are pivotal for tailoring their properties for specific applications. The inherent modularity of this structure allows for systematic modifications to both the thiophene (B33073) and phenyl rings, enabling a fine-tuning of their electronic, optical, and biological characteristics. A key objective in this area is to establish clear structure-property relationships that can guide the rational design of next-generation materials and therapeutic agents.

For applications in organic electronics, the focus is on creating extended π-conjugated systems that facilitate efficient charge transport. rsc.orgbeilstein-journals.orgnih.gov This can be achieved by incorporating additional thiophene units, fusing aromatic rings to the core structure, or introducing various electron-donating or electron-withdrawing substituents. taylorfrancis.com The goal is to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize performance in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.comiphy.ac.cnmdpi.com The synthesis of cyclo-1,4-phenylene-2',5'-thienylenes (CPTs) represents a novel approach to creating thiophene-based, radially π-conjugated systems with unique photophysical properties. nih.govnagoya-u.ac.jp

In the realm of medicinal chemistry, the design of novel phenylsulfonylthiophene architectures is driven by the need for compounds with enhanced biological activity and improved pharmacokinetic profiles. By introducing various functional groups, researchers can modulate the compound's interaction with specific biological targets. The following table illustrates potential design strategies and their expected impact on the properties of this compound derivatives.

| Design Strategy | Target Property Enhancement | Potential Application |

| Extension of π-conjugation | Improved charge mobility, red-shifted absorption/emission | Organic electronics, photovoltaics |

| Introduction of electron-donating groups | Increased HOMO energy level, enhanced electron-donating character | Hole-transporting materials in OLEDs |

| Introduction of electron-withdrawing groups | Lowered LUMO energy level, enhanced electron-accepting character | Electron-transporting materials in OFETs and OSCs |

| Incorporation of biocompatible moieties | Improved solubility, bioavailability, and target specificity | Drug discovery, therapeutic agents |

| Formation of co-polymers | Tunable optoelectronic properties, enhanced processability | Organic solar cells, sensors |

Synergistic Integration of Computational and Experimental Methodologies in Research

The synergy between computational modeling and experimental validation is becoming increasingly indispensable in the study of this compound and its derivatives. Computational techniques, particularly Density Functional Theory (DFT), provide powerful tools for predicting the structural, electronic, and optical properties of novel phenylsulfonylthiophene architectures before their synthesis. researchgate.net This in silico approach allows for the rational design of molecules with desired characteristics, thereby saving significant time and resources in the laboratory.

DFT calculations can elucidate key parameters such as HOMO-LUMO energy gaps, electron distribution, and molecular orbital shapes, which are crucial for understanding the behavior of these compounds in electronic devices. mdpi.comnih.gov For instance, computational studies on thiophene-fused acenes have provided insights into their potential as organic semiconductors. mdpi.comresearchgate.net The combination of DFT with non-equilibrium Green's functions (NEGF) can be used to investigate the electronic transport properties of molecular junctions, guiding the design of molecular rectifiers and other electronic components. iphy.ac.cn

Experimental techniques, in turn, are essential for validating the theoretical predictions and providing a deeper understanding of the real-world performance of these materials. Spectroscopic methods, such as UV-vis absorption and fluorescence spectroscopy, can be used to probe the photophysical properties, while cyclic voltammetry provides information about the electrochemical behavior and energy levels. nih.gov X-ray crystallography is invaluable for determining the precise three-dimensional structure of these molecules, which is critical for understanding their packing in the solid state and its influence on charge transport. nih.gov The integration of these experimental data with computational models leads to a more comprehensive understanding of the structure-property relationships in phenylsulfonylthiophene derivatives.

Exploration of New Biological Targets and Therapeutic Areas for Phenylsulfonylthiophene Compounds

The thiophene nucleus is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The presence of the phenylsulfonyl group can further enhance the therapeutic potential of these compounds by influencing their binding to biological targets and modifying their pharmacokinetic properties.

A significant future direction is the systematic exploration of new biological targets for this compound derivatives. In silico screening techniques, such as molecular docking, can be employed to predict the binding affinity of a library of phenylsulfonylthiophene analogs against a panel of known and novel protein targets. nih.govnih.gov This approach can help identify promising lead compounds for various diseases. For example, the identification of novel compounds that bind to the HGF β-chain through in silico screening has been successfully demonstrated, showcasing the power of this methodology. mdpi.com

Emerging therapeutic areas where phenylsulfonylthiophene compounds may have potential include neurodegenerative diseases and inflammatory disorders. mdpi.commdpi.comnih.govmssm.edu The anti-inflammatory properties of sulfonamide derivatives have been well-documented, and novel phenyl sulfonamides have been designed as modulators of the pulmonary inflammatory response. nih.govnih.govsemanticscholar.org Given the multifaceted nature of neurodegenerative diseases, compounds that can modulate multiple targets, such as those involved in oxidative stress and neuroinflammation, are of particular interest. nih.gov The table below outlines some potential therapeutic areas and the corresponding biological targets that could be explored for phenylsulfonylthiophene derivatives.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, Tubulin, Apoptosis-related proteins | Thiophene and sulfonamide moieties are present in many anticancer agents. mdpi.comresearchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines (e.g., TNF-α) | Phenyl sulfonamide derivatives have shown anti-inflammatory activity. nih.govnih.govsemanticscholar.org |

| Neurodegenerative Diseases | Enzymes involved in oxidative stress, Protein aggregation pathways | The antioxidant and anti-inflammatory properties of related compounds suggest potential neuroprotective effects. nih.gov |

| Infectious Diseases | Bacterial or viral enzymes | The thiophene core is a known scaffold in antimicrobial drug discovery. |

Advancements in Diverse Material Science Applications Beyond Current Scope

While the primary focus of material science research on thiophene derivatives has been in organic electronics, the unique properties of this compound suggest a much broader range of potential applications. The combination of a polar sulfonyl group with a polarizable thiophene ring could lead to materials with interesting nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.

Another emerging area is the development of phenylsulfonylthiophene-based materials for sensing applications. The electronic properties of the thiophene ring are sensitive to its local environment, making it a suitable platform for the design of chemical sensors. By functionalizing the phenylsulfonylthiophene core with specific recognition elements, it may be possible to create sensors that can selectively detect ions, small molecules, or even biomolecules.

Furthermore, the incorporation of this compound units into polymer backbones could lead to the development of novel functional polymers with tailored properties. frontiersin.orgbenthamscience.com For instance, thiophene-based polymers are being explored for their use in organic solar cells and dye-sensitized solar cells. benthamscience.comrsc.orgresearchgate.netmdpi.com The introduction of the phenylsulfonyl group could enhance the thermal stability, processability, and electronic properties of these polymers. The development of thiophene-based metal-organic frameworks (MOFs) also presents an exciting opportunity for creating materials with applications in gas storage, catalysis, and sensing. clemson.edu The versatility of the this compound scaffold, combined with the continuous advancements in materials synthesis and characterization, opens up a vast landscape for future discoveries in material science.

Q & A

Basic: What are the common synthetic routes for 2-(Phenylsulfonyl)thiophene, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) to introduce the sulfonyl group to the thiophene ring . Key reaction parameters include:

- Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance solubility and reaction efficiency .

- Temperature control : Moderate temperatures (40–80°C) balance reaction rate and product stability .

- Catalyst optimization : Use sulfur-tolerant catalysts (e.g., Pd(PPh₃)₄) to mitigate poisoning by thiophene-derived intermediates .

Yield improvements (>70%) are achieved by slow addition of sulfonating agents and rigorous exclusion of moisture.

Advanced: How can computational methods aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations predict regioselectivity and transition-state energies for electrophilic attacks (e.g., nitration, halogenation):

- Electron density maps : Identify electron-rich positions (e.g., C3/C5 of thiophene) prone to electrophilic substitution .